molecular formula C30H30N4O6 B2750274 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899910-50-0

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No. B2750274
M. Wt: 542.592
InChI Key: SJSBFWPSDGXFQQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C30H30N4O6 and its molecular weight is 542.592. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study by Ibrahim A. Al-Suwaidan et al. (2016) on a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the requested compound, demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control, 5-FU. Molecular docking studies indicated their mechanism of action might involve inhibition of key cancer-related enzymes like EGFR-TK and B-RAF kinase, hinting at their potential as cancer therapeutics (Al-Suwaidan et al., 2016).

Antimicrobial Activity

N. Desai et al. (2007) researched the synthesis and characterization of new quinazolines with potential antimicrobial properties. Their findings highlighted the antibacterial and antifungal activities of these compounds against various pathogens, suggesting their use in developing new antimicrobial agents (Desai et al., 2007).

Anticonvulsant and Antimicrobial Activities

A. Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and assessed their antimicrobial and anticonvulsant activities. The study revealed broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungi, alongside potent anticonvulsant activity, showcasing the diverse therapeutic potential of such compounds (Rajasekaran et al., 2013).

Synthesis Techniques and Characterization

Research on the synthesis techniques and characterization of quinazoline derivatives and their analogues, such as those conducted by Mohebat et al. (2015) and Wippich et al. (2016), provides insights into the chemical properties and potential applications of these compounds in pharmaceutical sciences. These studies contribute to the understanding of how such compounds can be synthesized and modified for enhanced biological activity (Mohebat et al., 2015), (Wippich et al., 2016).

properties

CAS RN

899910-50-0

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Molecular Formula

C30H30N4O6

Molecular Weight

542.592

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C30H30N4O6/c1-2-20-9-12-22(13-10-20)32-28(36)18-34-24-7-4-3-6-23(24)29(37)33(30(34)38)15-5-8-27(35)31-17-21-11-14-25-26(16-21)40-19-39-25/h3-4,6-7,9-14,16H,2,5,8,15,17-19H2,1H3,(H,31,35)(H,32,36)

InChI Key

SJSBFWPSDGXFQQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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